4-Methyl-2H-cyclohepta[b]furan-2-one
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Overview
Description
4-Methyl-2H-cyclohepta[b]furan-2-one is a heterocyclic compound recognized for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2H-cyclohepta[b]furan-2-one typically involves the reaction of tropone derivatives with active methylene compounds. One common method includes the condensation of 2,4-dichloro-5-methoxytropone with dimethyl malonate or methyl acetoacetate in the presence of a base, resulting in the formation of the desired cyclohepta[b]furan-2-one derivative . Another approach involves the iodation of tropone derivatives followed by Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be employed for large-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2H-cyclohepta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the furan ring and the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include substituted cyclohepta[b]furan-2-ones, alcohols, ketones, and carboxylic acids, depending on the specific reaction and conditions .
Scientific Research Applications
4-Methyl-2H-cyclohepta[b]furan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-2H-cyclohepta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic and nucleophilic reactions, influencing various biochemical processes. Its derivatives may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
4-Methyl-2H-cyclohepta[b]furan-2-one can be compared with other cyclohepta[b]furan derivatives, such as:
2H-Cyclohepta[b]furan-2-one: Lacks the methyl group, resulting in different reactivity and properties.
3,8-Diaryl-2H-cyclohepta[b]furan-2-ones: These compounds have aryl groups at the 3- and 8-positions, significantly altering their electronic and optical properties.
Azulene derivatives: These compounds share a similar fused ring structure but exhibit distinct chemical behavior and applications.
Properties
CAS No. |
60998-70-1 |
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Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-methylcyclohepta[b]furan-2-one |
InChI |
InChI=1S/C10H8O2/c1-7-4-2-3-5-9-8(7)6-10(11)12-9/h2-6H,1H3 |
InChI Key |
IZEJRMMFFHAJGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C2C1=CC(=O)O2 |
Origin of Product |
United States |
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